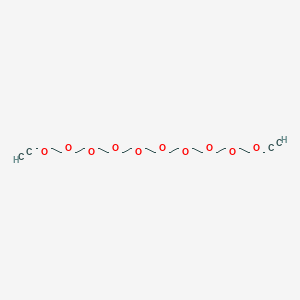

Bis-propargyl-PEG10

Description

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMGZRHYRPWDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Bis-propargyl-PEG10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-propargyl-PEG10, a bifunctional linker critical in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

Core Structure and Chemical Identity

This compound is a derivative of polyethylene glycol (PEG), a polymer well-regarded for its biocompatibility and solubility in aqueous solutions. The core of the molecule consists of a PEG chain with ten repeating ethylene glycol units. This central PEG chain is flanked on both ends by propargyl groups (a 2-propynyl functional group with the structure HC≡C−CH₂−) attached via an ether linkage.[1][2][3][4][5]

The precise chemical structure can be represented as:

HC≡C-CH₂-O-(CH₂CH₂O)₁₀-CH₂-C≡CH

This structure is supported by its systematic IUPAC name: 4,7,10,13,16,19,22,25,28,31-decaoxatetratriaconta-1,33-diyne .[3]

The presence of the two terminal alkyne functionalities makes this compound a valuable homobifunctional crosslinker. These terminal alkynes are highly reactive in specific chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][6] This reaction allows for the efficient and specific covalent linking of this compound to molecules containing azide functional groups, forming a stable triazole ring.[3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its application in designing and synthesizing complex biomolecules.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₂O₁₀ | [3][7] |

| Molecular Weight | 490.59 g/mol | [3][7] |

| Exact Mass | 490.2778 | [3] |

| Purity | >95% - >98% (supplier dependent) | [7] |

| Appearance | White to off-white solid or oil | Supplier Data |

| Solubility | Soluble in water and most organic solvents | [4] |

Experimental Data: Structural Confirmation

The expected ¹H NMR signals for this compound would include:

-

A triplet corresponding to the acetylenic proton (HC≡C-).

-

A doublet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-O-).

-

A complex multiplet for the repeating ethylene glycol protons (-O-CH₂CH₂-O-).

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[8] This reaction involves the deprotonation of the terminal hydroxyl groups of PEG₁₀-diol to form alkoxides, which then act as nucleophiles to displace a halide from propargyl bromide.

Materials:

-

Poly(ethylene glycol) diol (average Mn ~400 g/mol , corresponding to PEG-9/PEG-10 mixture)

-

Sodium hydride (NaH) or another strong base

-

Propargyl bromide

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve poly(ethylene glycol) diol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (2.5 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The following is a general protocol for the two-step synthesis of a PROTAC using this compound.

Step 1: Monofunctionalization of the Linker

-

Dissolve the azide-functionalized ligand for the target protein (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Add a solution of sodium ascorbate (0.5 equivalents) in water.

-

Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the mono-alkyne functionalized intermediate by preparative HPLC.

Step 2: Final PROTAC Assembly

-

Dissolve the purified mono-alkyne intermediate from Step 1 (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a t-BuOH/water mixture.

-

Add sodium ascorbate (0.5 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) as in Step 1.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the formation of the final PROTAC product by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

Visualizing the Role of this compound in PROTAC Assembly

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and its application in the synthesis of a PROTAC molecule.

Caption: Chemical structure of this compound.

Caption: Workflow for PROTAC synthesis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. precisepeg.com [precisepeg.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Bis-propargyl-PEG10: Properties, Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and applications of Bis-propargyl-PEG10, a homobifunctional linker molecule integral to advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative featuring a propargyl group at each end of a 10-unit PEG chain.[1][2] These terminal alkyne groups are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] This allows for the efficient and stable covalent linkage of two azide-containing molecules.[2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical attribute for biological applications.[2][4][5]

| Property | Value | Reference |

| CAS Number | 1351373-47-1 | [5] |

| Molecular Formula | C24H42O10 | [5] |

| Molecular Weight | 490.59 g/mol | [5] |

| IUPAC Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriaconta-1,33-diyne | [5] |

| Purity | Typically >95% | [6] |

| Appearance | To be determined (often a solid or oil) | [5] |

Solubility Profile

Solubility of Bis-propargyl-PEG1 (A Related Compound) [7]

| Solvent System | Concentration | Observations |

| DMSO | 100 mg/mL (723.80 mM) | Requires sonication |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.09 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.09 mM) | Clear solution |

It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific application. For aqueous buffers, the solubility of this compound is expected to be enhanced compared to non-PEGylated analogs.

Experimental Protocols

The primary application of this compound is in bioconjugation via CuAAC. Below is a general protocol for the conjugation of two azide-functionalized molecules using this compound as a linker. This protocol should be optimized for specific molecules and applications.

Protocol: Homobifunctional Conjugation using this compound

This protocol outlines the steps for conjugating an azide-containing biomolecule (e.g., a peptide, protein, or small molecule) to another azide-containing molecule using this compound. The reaction is performed in two sequential steps.

Materials:

-

This compound

-

Azide-functionalized molecule A

-

Azide-functionalized molecule B

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to protect biomolecules)

-

Deionized water

-

DMSO or other suitable organic solvent

-

Phosphate-buffered saline (PBS) or other appropriate reaction buffer

-

Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Step 1: First "Click" Reaction - Conjugation of Molecule A

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of azide-functionalized molecule A in a suitable solvent (e.g., water, DMSO, or buffer).

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-functionalized molecule A and a molar excess of this compound (e.g., 10-fold excess) in the reaction buffer.

-

If using, add TBTA to the reaction mixture to chelate the copper and protect sensitive biomolecules.

-

Add sodium ascorbate to the reaction mixture, followed by the addition of CuSO4. The final concentrations should be optimized but are typically in the range of 100-500 µM for the reactants and 50-100 µM for copper.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Purify the resulting mono-conjugated product (Molecule A-PEG10-propargyl) from excess this compound and other reagents using a suitable purification method (e.g., dialysis, size-exclusion chromatography).

-

Step 2: Second "Click" Reaction - Conjugation of Molecule B

-

Reaction Setup:

-

Combine the purified mono-conjugated product from Step 1 with a molar excess of azide-functionalized molecule B in the reaction buffer.

-

Add fresh sodium ascorbate and CuSO4 to catalyze the second click reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Monitor the reaction progress.

-

-

Final Purification:

-

Purify the final conjugate (Molecule A-PEG10-Molecule B) from unreacted components using an appropriate purification method to obtain the desired product.

-

Visualizing Workflows with this compound

The versatility of this compound as a linker can be illustrated through its application in various experimental workflows.

Caption: General workflow for homobifunctional bioconjugation using this compound.

A prominent application for this type of linker is in the synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[3][8]

Caption: Workflow for the synthesis of a PROTAC using this compound as a linker.

Stability and Storage

This compound should be stored in a dry, dark environment.[5] For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[5] Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[7] The product is generally stable for several weeks at ambient temperature, allowing for standard shipping conditions.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound, CAS 1351373-47-1 | AxisPharm [axispharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action for Bis-propargyl-PEG10 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide details the core mechanism, applications, and experimental considerations for Bis-propargyl-PEG10, a bifunctional linker utilized in click chemistry. Its structure, featuring two terminal alkyne groups (propargyl moieties) connected by a 10-unit polyethylene glycol (PEG) chain, makes it an ideal tool for crosslinking and bioconjugation.[1][2]

Core Concept: The Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound functions primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction".[3] This reaction is noted for its high yield, specificity, and biocompatibility, proceeding readily in aqueous conditions over a wide pH (4-12) and temperature range.[4]

The fundamental transformation involves the reaction of a terminal alkyne (from this compound) and an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] Unlike the uncatalyzed Huisgen cycloaddition, which requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed variant is highly specific for the 1,4-isomer and proceeds rapidly at room temperature.[3][4][5]

The bifunctionality of this compound allows it to act as a homobifunctional crosslinker, capable of covalently linking two azide-containing molecules. The hydrophilic PEG10 spacer enhances the solubility of the entire conjugate in aqueous media, which is critical for biological applications.[1][2]

Mechanism of Action: The CuAAC Catalytic Cycle

The mechanism of CuAAC is a stepwise, copper-mediated process, not a concerted cycloaddition.[7] The presence of the copper(I) catalyst is crucial, accelerating the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[4]

The currently accepted mechanism involves the following key steps:

-

Formation of Copper-Acetylide: A copper(I) ion first coordinates with the terminal alkyne of one of the propargyl groups. This π-complex significantly increases the acidity of the terminal proton, allowing for its removal by a mild base to form a copper(I)-acetylide intermediate.[3][5][7]

-

Activation of the Azide: The azide-containing molecule then coordinates to the copper center.[5] Some evidence suggests a dinuclear mechanism where a second copper atom activates the azide, bringing the two reactants into proximity.[3][7]

-

Cycloaddition: The azide then attacks the activated alkyne, leading to the formation of a six-membered copper-containing ring intermediate (a cupracycle).[]

-

Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation cleaves the copper-carbon bond.[3][]

-

Product Release: The stable 1,4-disubstituted triazole product is released, and the Cu(I) catalyst is regenerated to participate in another cycle.[3]

Quantitative Data Summary

The efficiency of CuAAC reactions involving PEGylated linkers is generally high, though kinetics can be influenced by several factors including the specific reagents, solvent, and the nature of the molecules being conjugated.

| Parameter | Typical Value / Condition | Notes | Reference |

| Reaction Yield | >80-95% | Yields are consistently high under optimized conditions. For a PEG-alkyne conjugate, an 82.3% yield was achieved in 24h. | [9] |

| Reaction Time | 1 - 48 hours | Most of the reaction often completes within the first 24 hours. Reaction time is dependent on concentration, temperature, and ligand used. | [9] |

| Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹ | CuAAC reactions are among the fastest click reactions, second only to some strain-promoted cycloadditions. | [10] |

| Optimal Temperature | Room Temperature to 40°C | The reaction proceeds well at ambient temperatures, though gentle heating can sometimes accelerate it. | [11] |

| Effective pH Range | 4 - 12 | The reaction is robust and insensitive to a broad pH range, making it suitable for bioconjugation in physiological buffers. | [4] |

| Solubility | High in aqueous & organic media | The PEG linker enhances solubility in a wide range of solvents, including water, chloroform, DCM, and THF. | [1][2][12] |

Experimental Protocols

Below is a generalized protocol for a bioconjugation experiment using this compound to crosslink two azide-functionalized biomolecules (Biomolecule-A-N₃ and Biomolecule-B-N₃).

Materials:

-

This compound

-

Azide-functionalized Biomolecule A

-

Azide-functionalized Biomolecule B

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-binding ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

Protocol:

-

Reagent Preparation: In a microcentrifuge tube, dissolve the azide-functionalized biomolecules (A and B) and this compound in the chosen buffer. A typical molar ratio would be 1:1:0.5 (A:B:Linker).

-

Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution with the ligand stock solution. The ligand is typically used at 5 equivalents relative to copper to protect biomolecules from oxidative damage and accelerate the reaction.[10][13]

-

Initiation of Reaction: Add the premixed catalyst solution to the biomolecule/linker mixture.

-

Reduction: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[3]

-

Incubation: Gently mix the reaction by inverting the tube and allow it to proceed at room temperature. Incubation times can range from 1 to 24 hours. The tube should be closed to minimize re-oxidation of the copper catalyst.[13]

-

Workup and Purification: The purification method depends on the application. Common methods include size-exclusion chromatography, dialysis, or affinity purification to remove unreacted components and the copper catalyst.

Applications and Logical Relationships

The structure of this compound makes it a versatile tool for creating complex molecular architectures. Its primary function is to bridge two azide-functionalized entities.

Key Applications:

-

Bioconjugation: Linking proteins, peptides, nucleic acids, or other biomolecules for applications in diagnostics and therapeutics.[13]

-

Drug Delivery: Forming nanoparticle aggregates or functionalizing surfaces for targeted drug delivery. The PEG linker can improve the pharmacokinetic properties of the resulting conjugate.[14]

-

Materials Science: Creating hydrogels, polymers, and functionalized surfaces by crosslinking azide-modified polymers.[15]

-

PROTACs: While not a direct application, the principles of using bifunctional PEG linkers are central to the design of Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity.[16]

The logical relationship of its function is straightforward: the two terminal alkynes serve as independent handles that can react with any available azide group, enabling the construction of A-Linker-B type conjugates.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to Homobifunctional Alkyne Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Homobifunctional Alkyne Linkers

Homobifunctional alkyne linkers are chemical reagents that possess two terminal alkyne functional groups at either end of a spacer arm. These linkers are instrumental in the field of bioconjugation for covalently connecting two biomolecules that have been modified to contain azide groups. The spacer arm, often composed of polyethylene glycol (PEG) units, can be of varying lengths to control the distance between the conjugated molecules and often enhances the solubility and biocompatibility of the resulting conjugate. The primary advantage of using alkyne-azide "click chemistry" lies in its bioorthogonality; the alkyne and azide groups are largely unreactive with other functional groups found in biological systems, ensuring specific and efficient conjugation.

Core Chemistries for Bioconjugation

The conjugation of homobifunctional alkyne linkers with azide-modified biomolecules is predominantly achieved through two highly efficient and specific "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is catalyzed by a copper(I) salt. While extremely robust and high-yielding, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential cytotoxicity of copper. However, for in vitro applications such as the creation of antibody-drug conjugates or protein dimers, it remains a widely used technique. The reaction is typically fast and can be performed in aqueous buffers over a wide pH range.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a cyclooctyne, a strained alkyne, to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst. This makes SPAAC highly suitable for bioconjugation in living cells and organisms where the toxicity of copper is a concern. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. While homobifunctional linkers with terminal, linear alkynes are the focus of this guide, it is important to note that for SPAAC to occur, the biomolecule would need to be modified with a strained alkyne, and the linker would be a homobifunctional azide linker. However, the principles of using a homobifunctional linker to crosslink two molecules remain the same. For the purpose of this guide's focus on alkyne linkers, we will detail protocols for CuAAC and provide information on SPAAC kinetics for context.

Quantitative Data on Homobifunctional Alkyne Linkers

The selection of a homobifunctional alkyne linker is often guided by its physicochemical properties, such as the length of the spacer arm and its solubility, as well as the kinetics of the conjugation reaction.

Properties of Common Homobifunctional Alkyne Linkers

The table below summarizes the properties of several commercially available homobifunctional alkyne linkers, primarily with PEG spacer arms. The spacer arm length is crucial for controlling the distance between the conjugated biomolecules, which can be critical for their function.

| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Spacer Arm Composition | Solubility |

| Alkyne-PEG1-Alkyne | 154.16 | 5.9 | 1 PEG unit | Water, Organic Solvents |

| Alkyne-PEG2-Alkyne | 198.22 | 9.4 | 2 PEG units | Water, Organic Solvents |

| Alkyne-PEG3-Alkyne | 242.27 | 12.9 | 3 PEG units | Water, Organic Solvents |

| Alkyne-PEG4-Alkyne | 286.33 | 16.4 | 4 PEG units | Water, Organic Solvents |

| Alkyne-PEG6-Alkyne | 374.43 | 23.4 | 6 PEG units | Water, Organic Solvents |

| Alkyne-PEG8-Alkyne | 462.54 | 30.4 | 8 PEG units | Water, Organic Solvents |

| Alkyne-PEG12-Alkyne | 638.75 | 44.4 | 12 PEG units | Water, Organic Solvents |

Note: The spacer arm length is an approximation and can vary based on the conformation of the PEG chain.

Reaction Kinetics of Azide-Alkyne Cycloadditions

The rate of the bioconjugation reaction is a critical parameter, especially for time-sensitive applications. The table below provides second-order rate constants for representative SPAAC reactions. While this guide focuses on homobifunctional alkyne linkers (implying CuAAC for cross-linking azide-modified molecules), these SPAAC rates are provided to give a broader context of the kinetics of alkyne-azide click chemistry.

| Strained Alkyne | Azide | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |

| Bicyclo[6.1.0]nonyne (BCN) | Fluoroalkyl Azide | THF/Water (9:1) | ~0.16 (calculated from 16-fold increase over non-fluorinated azide) |

| Dibenzocyclooctyne (DBCO/DIBAC) | Fluoroalkyl Azide | THF/Water (9:1) | ~0.0013 (calculated from relative rates) |

| [9+1]CPP | Benzyl Azide | Deuterated DMSO | 2.2 x 10⁻³ |

| [11+1]CPP | Benzyl Azide | Deuterated DMSO | 4.5 x 10⁻⁴ |

| fluor[11+1]CPP | Benzyl Azide | Deuterated DMSO | 4.7 x 10⁻³ |

Experimental Protocols

The following are detailed protocols for the synthesis of a homobifunctional alkyne linker and its use in a protein cross-linking experiment via CuAAC.

Synthesis of a Homobifunctional Alkyne-PEG Linker

This protocol describes the synthesis of Alkyne-PEG4-Alkyne.

Materials:

-

Tetra(ethylene glycol) (OH-PEG4-OH)

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetra(ethylene glycol) (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes.

-

Add propargyl bromide (2.5 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60°C, stirring overnight.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Alkyne-PEG4-Alkyne linker.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protein-Protein Cross-Linking using a Homobifunctional Alkyne Linker via CuAAC

This protocol provides a general method for cross-linking two different proteins (Protein A and Protein B) that have been pre-functionalized with azide groups.

Materials:

-

Azide-modified Protein A (in azide-free buffer, e.g., PBS)

-

Azide-modified Protein B (in azide-free buffer, e.g., PBS)

-

Homobifunctional alkyne linker (e.g., Alkyne-PEG4-Alkyne), 10 mM stock in DMSO

-

Copper(II) sulfate (CuSO₄), 20 mM stock in water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water (or other copper-chelating ligand)

-

Sodium ascorbate, 100 mM stock in water (prepare fresh)

-

Aminoguanidine hydrochloride, 100 mM stock in water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

-

SDS-PAGE materials

Procedure:

-

In a microcentrifuge tube, combine equimolar amounts of azide-modified Protein A and azide-modified Protein B in PBS to a final protein concentration of 1-5 mg/mL.

-

Add the homobifunctional alkyne linker to the protein solution to a final concentration that is in 5- to 10-fold molar excess of the total protein.

-

In a separate tube, prepare the copper catalyst solution by premixing CuSO₄ and THPTA. Add the CuSO₄ solution to the THPTA solution to achieve a final copper concentration of 0.1-0.25 mM and a ligand-to-copper ratio of 5:1 in the final reaction mixture.

-

Add the premixed copper/ligand solution to the protein-linker mixture.

-

Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Gently mix the reaction by inverting the tube and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored for progress by taking aliquots at different time points.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

-

Purify the cross-linked protein dimer from unreacted proteins and excess reagents using size-exclusion chromatography (SEC).

-

Analyze the fractions from SEC by SDS-PAGE to identify the fractions containing the cross-linked dimer, which will have a higher molecular weight than the individual proteins.

-

Further characterize the purified cross-linked product by mass spectrometry to confirm its identity and purity.

Workflow and Reaction Pathway Diagrams

Visual representations of the experimental workflow and reaction pathways can aid in understanding the bioconjugation process.

Caption: Experimental workflow for protein-protein cross-linking.

Caption: Reaction pathway for homobifunctional alkyne linker cross-linking.

Applications in Research and Drug Development

Homobifunctional alkyne linkers are versatile tools with a growing number of applications, including:

-

Studying Protein-Protein Interactions: By cross-linking interacting proteins, their proximity and binding partners can be confirmed.

-

Creating Multimeric Proteins: The generation of protein dimers, trimers, or higher-order oligomers can be used to enhance avidity or create novel therapeutic constructs.

-

Stabilizing Protein Complexes: Cross-linking can stabilize transient or weak protein interactions for structural studies.

-

Developing Antibody-Drug Conjugates (ADCs): While often employing heterobifunctional linkers, the principles of click chemistry with PEG spacers are central to modern ADC design.

-

Surface Immobilization: Biomolecules can be immobilized on surfaces functionalized with azides using homobifunctional alkyne linkers to create biosensors or other diagnostic devices.

Conclusion

Homobifunctional alkyne linkers, in conjunction with the robust and bioorthogonal azide-alkyne cycloaddition reactions, provide a powerful platform for the precise covalent linkage of biomolecules. The ability to tune the length and solubility of the linker through the use of PEG spacers, combined with the high efficiency and specificity of click chemistry, makes these reagents indispensable tools for researchers in chemistry, biology, and medicine. As the demand for more complex and well-defined bioconjugates continues to grow, the utility of homobifunctional alkyne linkers in both fundamental research and therapeutic development is set to expand further.

The Strategic Role of the PEG10 Spacer in Bis-propargyl-PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-propargyl-polyethylene glycol (PEG) linkers are critical components in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of a PEG spacer, specifically one with ten ethylene glycol units (PEG10), is a deliberate design choice that imparts significant advantages to the final molecule. This guide elucidates the multifaceted role of the PEG10 spacer, detailing its impact on solubility, stability, pharmacokinetics, and target engagement. Through a comprehensive review of available data, experimental methodologies, and logical frameworks, this document serves as a technical resource for the rational design and application of bis-propargyl-PEG10 linkers in therapeutic and research contexts.

Introduction: The Function of Bis-propargyl-PEG Linkers

Bis-propargyl-PEG linkers are heterobifunctional molecules featuring two terminal propargyl groups. These alkyne moieties are primed for bio-orthogonal "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the stable and specific ligation of two azide-modified molecules.[1][2] The PEG spacer is the backbone of the linker, and its length is a critical determinant of the overall properties of the resulting bioconjugate.[3]

The PEG10 spacer, with a molecular weight of approximately 500 Da, offers a balance of hydrophilicity and spatial separation between the conjugated molecules. This intermediate length is often selected to optimize the therapeutic window of a bioconjugate by enhancing its physicochemical and pharmacokinetic properties without compromising its biological activity.[4][5]

The Pivotal Role of the PEG10 Spacer

The PEG10 spacer contributes to the overall performance of a bioconjugate in several key areas:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic.[6] The hydrophilic nature of the PEG10 spacer significantly increases the aqueous solubility of the entire conjugate, mitigating the risk of aggregation which can lead to rapid clearance and reduced efficacy.[7][8]

-

Improved Pharmacokinetics: The hydrodynamic radius of a molecule is increased by PEGylation. A PEG10 spacer contributes to a longer circulation half-life by reducing renal clearance.[6] This extended exposure can lead to greater accumulation of the therapeutic at the target site.

-

Steric Hindrance and Shielding: The PEG10 chain can act as a molecular shield, protecting the payload from enzymatic degradation in the bloodstream and reducing non-specific interactions with other proteins or cells.[6] This can lead to decreased off-target toxicity.

-

Optimized Target Binding: The spacer provides sufficient distance between the two conjugated molecules, preventing steric hindrance that could impair the binding of one or both molecules to their respective targets.[9]

-

Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, the properties of the linker can influence the efficiency of the conjugation reaction. Intermediate length PEG spacers have been shown to support higher drug loading.[5]

Quantitative Impact of PEG Spacer Length

The selection of PEG10 is a result of a careful balance between competing factors. The following tables summarize quantitative data from studies on ADCs that illustrate the impact of PEG linker length on key performance metrics. While not always specific to a bis-propargyl linker, this data provides a strong rationale for the selection of an intermediate-length spacer like PEG10.

Table 1: Effect of PEG Spacer Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates [4]

| PEG Spacer Length | Relative In Vitro Potency | Key Findings |

| PEG4 | High | Shorter linkers generally maintain high potency. |

| PEG8 | High | Often represents a balance between potency and improved PK. |

| PEG12 | Slight Decrease | A slight decrease in potency may be observed with longer linkers. |

| PEG24 | Moderate Decrease | Longer chains can sterically hinder interaction with the target cell. |

| 4-10 kDa | Significant Decrease | A 4 kDa linker showed a 4.5-fold reduction, while a 10 kDa linker caused a 22-fold reduction in cytotoxicity. |

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) Efficiency [5]

| PEG Spacer Length | Achieved DAR | Key Findings |

| PEG4 | ~2.5 | Shorter linkers can sometimes result in lower drug loading. |

| PEG6 | ~5.0 | Intermediate lengths often yield higher conjugation efficiency. |

| PEG8 | ~4.8 | Represents a peak in efficient drug loading in some systems. |

| PEG12 | ~3.7 | Efficiency may begin to decrease as the linker becomes longer. |

| PEG24 | ~3.0 | Longer linkers may sterically hinder the conjugation reaction. |

Table 3: Impact of PEG Spacer Length on Nanoparticle Cellular Uptake (In Vitro) [4]

| PEG Spacer Length | Relative Macrophage Uptake | "Stealth" Effect |

| PEG4 | High | Less effective at preventing non-specific uptake. |

| PEG8 | Reduced | A noticeable reduction in macrophage uptake is observed. |

| PEG12 | Further Reduced | Enhanced "stealth" properties. |

| PEG24 | Significant Reduction | Very effective at reducing non-specific cellular uptake. |

| 4-10 kDa | Very High Reduction | Provides a strong "stealth" effect. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound linkers. These protocols are based on established bioconjugation techniques and can be adapted for specific applications.

Synthesis of a Bioconjugate using this compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the sequential conjugation of two azide-containing molecules (Molecule A-N3 and Molecule B-N3) to a this compound linker.

Materials:

-

This compound

-

Molecule A-N3 (e.g., an azide-modified antibody or protein)

-

Molecule B-N3 (e.g., an azide-modified small molecule payload or imaging agent)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4, degassed

-

Amicon Ultra centrifugal filters for purification

-

HPLC system for analysis

Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of Molecule B-N3 in anhydrous DMSO.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water, freshly made.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

First Conjugation Reaction (Molecule A + Linker):

-

In a reaction vessel, dissolve Molecule A-N3 in degassed PBS to a final concentration of 1-5 mg/mL.

-

Add this compound to the solution at a 5-10 fold molar excess over Molecule A-N3.

-

In a separate tube, premix CuSO4 and THPTA at a 1:5 molar ratio.

-

Add the CuSO4/THPTA mixture to the reaction vessel to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

-

Purification of the Intermediate Conjugate:

-

Purify the Molecule A-propargyl-PEG10 conjugate from excess reagents using an appropriate size exclusion chromatography column or centrifugal filtration.

-

Buffer exchange into fresh, degassed PBS.

-

-

Second Conjugation Reaction (Intermediate + Molecule B):

-

To the purified intermediate conjugate, add Molecule B-N3 at a 5-10 fold molar excess.

-

Repeat the addition of the premixed CuSO4/THPTA and sodium ascorbate as in step 2.

-

Allow the second conjugation reaction to proceed for 1-2 hours at room temperature.

-

-

Final Purification and Analysis:

-

Purify the final bioconjugate (Molecule A-PEG10-Molecule B) using size exclusion chromatography or centrifugal filtration to remove unreacted Molecule B-N3 and catalyst components.

-

Analyze the purity and integrity of the final conjugate by SDS-PAGE, HPLC, and mass spectrometry.

-

Characterization of the Final Bioconjugate

Methods:

-

SDS-PAGE: To confirm the increase in molecular weight corresponding to the addition of the linker and the second molecule.

-

Size Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation state of the conjugate.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the final product.

-

Functional Assays: To ensure that the biological activity of both conjugated molecules is retained (e.g., antibody binding affinity via ELISA or SPR, cytotoxicity of the payload via an MTS assay).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound linkers.

Caption: General structure of a bioconjugate with a this compound linker.

Caption: Workflow for sequential bioconjugation using a this compound linker.

Caption: Logical relationships of PEG10 spacer properties and therapeutic outcome.

Conclusion

The PEG10 spacer in bis-propargyl-PEG linkers is not merely a passive connector but an active modulator of a bioconjugate's properties. Its intermediate length provides a crucial balance that enhances solubility, stability, and circulation time while minimizing the potential for reduced biological activity due to steric hindrance. The quantitative data, though often derived from broader studies on PEG linkers, strongly supports the rationale for selecting a PEG length in the range of 8-12 units for many ADC and other targeted therapy applications. The provided experimental protocols and logical diagrams offer a framework for the practical application and conceptual understanding of these important linkers in modern drug development. As the field of bioconjugation advances, the precise tuning of linker components, such as the PEG10 spacer, will continue to be a cornerstone of designing safer and more effective therapeutics.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad applicability.[1][2] This powerful ligation reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and selectivity.[3][4] Its robustness, biocompatibility, and the inert nature of the constituent functional groups in biological systems have cemented its importance in drug discovery, bioconjugation, and materials science.[5][6]

Core Principles and Mechanism

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ to 10⁸ and exclusively yields the 1,4-disubstituted triazole.[1][7]

The catalytic cycle, a key aspect for understanding the reaction's efficiency, proceeds through several key steps. The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO₄, with the addition of a reducing agent like sodium ascorbate.[2] The Cu(I) species then coordinates with the terminal alkyne to form a copper acetylide intermediate.[7] This intermediate then reacts with the azide in a stepwise manner, leading to a six-membered copper-containing ring that subsequently rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle.[8][9]

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by various factors including the choice of catalyst, ligand, solvent, and the nature of the substrates. The following tables summarize representative quantitative data from the literature to provide a comparative overview.

| Catalyst System | Ligand | Solvent | Substrates | Yield (%) | Reference |

| CuSO₄/Sodium Ascorbate | None | Water/tBuOH | Benzyl Azide, Phenylacetylene | >95 | [3] |

| CuI | None | Liquid Ammonia | Benzyl Azide, Phenylacetylene | 99 | [10] |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | NHC-based | Neat | Benzyl Azide, Phenylacetylene | >99 | [11] |

| Cu(OAc)₂ | Carboxymethylpullulan | Water | Various Azides and Alkynes | High | [12] |

| CuSO₄/Sodium Ascorbate | β-cyclodextrin | Water (micellar) | Various Azides and Alkynes | 76-98 | [12] |

Table 1: Comparison of CuAAC Reaction Yields with Different Catalyst Systems. This table highlights the high efficiency of the CuAAC reaction under various catalytic conditions, often achieving near-quantitative yields.

| Ligand | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| THPTA | CuSO₄/Sodium Ascorbate | Aqueous Buffer | 1 h | High | [13] |

| TBTA | CuSO₄/Sodium Ascorbate | DMSO/Water | Overnight | High | [14] |

| BTTAA | CuSO₄/Sodium Ascorbate | Aqueous Buffer | Not specified | High | [15] |

| Tris(triazolyl)methanol | Cu(I) | Water | Not specified | High | [16] |

Table 2: Influence of Ligands on CuAAC Reaction Efficiency. Ligands play a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction, particularly in biological applications.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of CuAAC reactions. Below are representative protocols for both organic synthesis and bioconjugation applications.

Protocol 1: General Procedure for CuAAC in Organic Solvents

This protocol is suitable for the synthesis of small molecules.

Reagent Preparation:

-

Prepare stock solutions of the azide (e.g., 100 mM in DMF) and alkyne (e.g., 100 mM in DMF).

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of a suitable ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), if required (e.g., 50 mM in DMF/t-BuOH 1:4).[17]

Reaction Setup:

-

In a reaction vial, add the alkyne (1.0 equivalent).

-

Add the azide (1.1 equivalents).

-

Add the solvent (e.g., DMF or a mixture of t-BuOH/water).

-

If using a ligand, add the TBTA solution (e.g., 0.05 equivalents).

-

Add the CuSO₄ solution (0.01-0.05 equivalents).

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[17]

-

Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[17]

Reaction and Workup:

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress using an appropriate analytical technique such as TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and other water-soluble components.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired triazole.

Protocol 2: Bioconjugation of an Alkyne-Modified Protein

This protocol is a general guideline for labeling biomolecules in an aqueous environment.

Reagent Preparation:

-

Prepare a solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in a compatible solvent like DMSO.

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

-

Prepare a stock solution of a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water).[13]

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[13]

-

(Optional) Prepare a stock solution of an aminoguanidine additive to protect against reactive oxygen species.[13]

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution (e.g., to a final concentration of 25 µM).[13]

-

Add the azide-label to the desired final concentration (typically a 2 to 10-fold molar excess over the protein).

-

Prepare a premixed solution of CuSO₄ and THPTA. For example, mix the stock solutions to achieve a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA in the reaction.[13]

-

Add the optional aminoguanidine solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[13]

Reaction and Purification:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

The reaction progress can be monitored by techniques such as SDS-PAGE (if the label imparts a significant mass change) or fluorescence imaging.

-

Purify the labeled protein from excess reagents and the copper catalyst using methods like size-exclusion chromatography, dialysis, or affinity purification.

Troubleshooting Common Issues

While CuAAC is a highly reliable reaction, certain issues can arise, leading to low yields.

A common reason for low yield is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[17] This can be mitigated by thoroughly degassing the solvents and, if necessary, performing the reaction under an inert atmosphere. The use of stabilizing ligands is also highly recommended, especially in aqueous and biological systems, as they protect the copper from oxidation and can significantly increase the reaction rate.[15] For bioconjugation, it is also important to ensure that the buffer components do not interfere with the catalyst; for instance, some buffers can chelate copper, rendering it inactive.[13]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jenabioscience.com [jenabioscience.com]

- 6. bioclone.net [bioclone.net]

- 7. Assessing the whole range of CuAAC mechanisms by DFT calculations—on the intermediacy of copper acetylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Strategic Application of Bis-propargyl-PEG10 in Next-Generation Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide delves into the application of Bis-propargyl-PEG10, a bifunctional, hydrophilic linker, in the development of advanced ADCs. The incorporation of a discrete 10-unit polyethylene glycol (PEG) chain offers significant advantages in overcoming challenges associated with hydrophobic payloads and heterogeneous drug-to-antibody ratios (DARs). The terminal propargyl groups enable highly efficient and site-specific conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Principles of PEGylation in ADCs

The use of PEG linkers in ADC development is a strategic approach to enhance the therapeutic index of these complex biologics. The hydrophilic and flexible nature of the PEG chain imparts several beneficial properties:

-

Enhanced Solubility and Stability: Hydrophobic payloads can lead to ADC aggregation, compromising their stability and function. PEGylation increases the overall hydrophilicity of the conjugate, mitigating aggregation and improving solubility.

-

Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[1][2]

-

Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the antibody from the immune system, reducing the risk of an adverse immune response.

-

Controlled Drug-to-Antibody Ratio (DAR): The defined length of a discrete PEG linker like PEG10 allows for more controlled and reproducible conjugation chemistries, contributing to the generation of more homogeneous ADCs with a consistent DAR.[1]

This compound: A Versatile Linker for Click Chemistry

This compound is a homobifunctional linker featuring two terminal alkyne groups, making it an ideal candidate for click chemistry-based conjugation strategies. The primary advantages of using this linker in ADC development include:

-

Bioorthogonal Reactivity: The alkyne groups react specifically and efficiently with azide-modified components (either the antibody or the drug payload) under mild, biocompatible conditions. This bioorthogonality prevents unwanted side reactions with biological macromolecules.

-

Formation of Stable Triazole Linkage: The CuAAC reaction results in the formation of a highly stable triazole ring, ensuring the integrity of the ADC in circulation until it reaches the target tumor cell.

-

Versatile Conjugation Strategies: The bifunctional nature of this compound allows for the conjugation of two molecules, which could be two drug molecules to a single attachment point on the antibody (increasing payload density) or for the creation of more complex ADC architectures.

Signaling Pathway and Mechanism of Action of an ADC

The fundamental mechanism of action for an ADC involves a series of sequential steps, beginning with systemic circulation and culminating in the targeted destruction of cancer cells. The this compound linker plays a crucial role in ensuring the stability of the ADC throughout this process until the payload is released within the target cell.

Quantitative Data on the Impact of PEGylation

While specific data for ADCs constructed with this compound is not extensively available in the public domain, studies on ADCs with PEG linkers of varying lengths provide valuable insights into the expected performance enhancements. The following tables summarize representative data illustrating the impact of PEGylation on key ADC parameters.

Table 1: Impact of PEGylation on Pharmacokinetics

| ADC Construct | Linker Type | Half-life (t½) in vivo (hours) | Plasma Clearance (mL/hr/kg) |

| ADC-Payload-X | Non-PEGylated | 120 | 0.5 |

| ADC-PEG10-Payload-X | Amino-PEG10-acid | 180 | 0.25 |

| ZHER2-SMCC-MMAE (HM) | Non-PEGylated | ~0.33 | Not Reported |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | ~3.7 (11.2-fold increase) | Not Reported |

Data is illustrative and compiled from representative studies.[1][3]

Table 2: Representative In Vitro Cytotoxicity Data

| ADC Construct | Target Cell Line | Linker Type | IC50 (nM) |

| ADC-Payload-X | HER2+ | Non-PEGylated | 1.5 |

| ADC-PEG10-Payload-X | HER2+ | Amino-PEG10-acid | 5.2 |

| ZHER2-SMCC-MMAE (HM) | NCI-N87 (HER2+) | Non-PEGylated | 1.1 |

| ZHER2-PEG10K-MMAE (HP10KM) | NCI-N87 (HER2+) | 10 kDa PEG | 24.2 (22-fold reduction) |

Data is illustrative and compiled from representative studies.[1][3] The reduction in in vitro cytotoxicity with longer PEG chains is a known trade-off for improved in vivo pharmacokinetics and overall efficacy.[3][4]

Table 3: Representative In Vivo Efficacy in Xenograft Models

| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |

| ZHER2-SMCC-MMAE (HM) | NCI-N87 | 1.5 mg/kg, every 3 days | Moderate |

| ZHER2-PEG10K-MMAE (HP10KM) | NCI-N87 | 1.5 mg/kg, every 3 days | Significant |

Data is illustrative and based on a representative study.[5]

Experimental Protocols

The synthesis of an ADC using this compound via CuAAC involves a multi-step process requiring careful control of reaction conditions to ensure efficient conjugation and a homogeneous final product.

Experimental Workflow

The overall workflow for the synthesis and characterization of an ADC using a bis-propargyl PEG linker is depicted below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for the click chemistry conjugation of an azide-modified antibody with an alkyne-containing drug-linker construct.

Materials:

-

Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4).

-

Alkyne-functionalized drug-linker construct (e.g., Drug-Bis-propargyl-PEG10).

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Ligand stock solution, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).

-

Reducing agent stock solution, such as sodium ascorbate (freshly prepared, e.g., 200 mM in water).

-

Reaction buffer (e.g., degassed PBS, pH 7.4).

-

Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of the reducing agent. Ensure all buffers are degassed to minimize oxidation of the Cu(I) catalyst.

-

Reaction Setup:

-

In a reaction vessel, add the azide-modified antibody to the reaction buffer.

-

Add the alkyne-functionalized drug-linker construct to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used to drive the reaction to completion.

-

-

Catalyst Preparation:

-

In a separate tube, prepare the catalyst premix by adding the CuSO4 stock solution to the THPTA ligand stock solution. The ligand is used to stabilize the Cu(I) catalyst.

-

-

Initiation of Click Reaction:

-

Add the catalyst premix to the antibody/drug-linker mixture.

-

Initiate the conjugation reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction should be protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

-

Purification: Purify the resulting ADC from unreacted drug-linker, catalyst, and other small molecules using a desalting column or SEC.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

-

System: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from 100% A to 100% B is used to elute the different drug-loaded species.

-

Analysis: Species with higher DAR are more hydrophobic and will have longer retention times. The average DAR is calculated based on the peak areas of the different species in the chromatogram.

2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)

-

System: HPLC system with a SEC column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).

-

Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peaks in the chromatogram.

3. In Vitro Cell Viability Assay

-

Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free drug.

-

Incubate for a defined period (e.g., 72-96 hours).

-

Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

-

Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Conclusion

The this compound linker offers a powerful tool for the development of next-generation ADCs with improved physicochemical and pharmacokinetic properties. Its bifunctional nature, combined with the efficiency and specificity of click chemistry, enables the construction of more homogeneous and stable conjugates. The hydrophilic PEG10 spacer is crucial for mitigating the challenges associated with hydrophobic payloads, potentially allowing for higher drug loading without compromising the stability of the ADC. The detailed protocols and representative data presented in this guide provide a framework for researchers to leverage the advantages of this compound in designing and synthesizing novel ADCs with an enhanced therapeutic window for targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Alkyne Handle: A Technical Guide to Terminal Alkyne Reactivity in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate biomolecules is paramount. Among the chemical motifs that have revolutionized this field, the terminal alkyne stands out for its unique reactivity and versatility. This in-depth technical guide explores the core principles of terminal alkyne reactivity in bioconjugation, focusing on the three primary reaction platforms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira cross-coupling reaction. This document provides a comprehensive overview of the mechanisms, kinetics, and practical applications of these powerful bioorthogonal and cross-coupling tools, complete with detailed experimental protocols and quantitative data to inform experimental design and execution.

The Power of "Click Chemistry": Azide-Alkyne Cycloadditions

The concept of "click chemistry," introduced by K. Barry Sharpless, champions reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and exhibit high thermodynamic driving force.[1] The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole linkage is the cornerstone of this philosophy and has been adapted for biological applications in two main forms: CuAAC and SPAAC.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its speed, efficiency, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[3] This reaction's robustness has made it a workhorse for bioconjugation in vitro.[4][5]

Mechanism: The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6][7] The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product.[3] To prevent copper-mediated damage to biomolecules and enhance reaction kinetics, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][8]

Quantitative Data:

The CuAAC reaction is characterized by its rapid kinetics, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[9]

| Reaction Partners | Ligand | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Benzyl Azide + Phenylacetylene | THPTA | H₂O/DMSO | ~100 | [3] |

| Azido-protein + Alkyne-dye | TBTA | Aqueous Buffer | 10 - 1000 | [3][9] |

| Alkyne-DNA + Azido-biotin | TBTA | Aqueous Buffer | ~50 | [10] |

Experimental Protocol: CuAAC Labeling of a Protein

This protocol provides a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein (e.g., containing p-ethynylphenylalanine)

-

Azide-functionalized fluorescent dye

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (CuSO₄), 50 mM stock solution in water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water

-

Sodium ascorbate, 100 mM stock solution in water (prepare fresh)

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock solution in water (prepare fresh)

-

Aminoguanidine, 100 mM stock solution in water

-

DMSO (for dissolving the dye)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Prepare the protein solution: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

Prepare the dye solution: Dissolve the azide-functionalized dye in a minimal amount of DMSO to create a 10 mM stock solution.

-

Set up the reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing gently after each addition:

-

Protein solution (to a final concentration of 10-50 µM)

-

Azide-dye solution (3-5 molar equivalents relative to the protein)

-

TCEP (final concentration 1 mM)

-

THPTA (final concentration 100 µM)

-

CuSO₄ (final concentration 20 µM)

-

-

Initiate the reaction: Add sodium ascorbate to a final concentration of 1 mM.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the excess dye and reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Characterization: Confirm the conjugation and determine the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Troubleshooting:

-

Low yield: Ensure the sodium ascorbate and TCEP solutions are freshly prepared. Increase the concentration of the dye or the copper/ligand complex. Degas the reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[11]

-

Protein precipitation: This may be due to copper-induced aggregation. Ensure a sufficient excess of the stabilizing ligand is used (typically 5:1 ligand to copper).[6] The addition of aminoguanidine can help prevent side reactions of ascorbate byproducts with protein side chains.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with copper catalysts, particularly for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[2] This reaction utilizes a cyclooctyne, a strained alkyne, which readily reacts with an azide without the need for a catalyst.[12]

Mechanism: The high ring strain of the cyclooctyne (e.g., dibenzocyclooctyne - DBCO, bicyclo[6.1.0]nonyne - BCN) provides the thermodynamic driving force for the [3+2] cycloaddition with an azide.[12][13] The reaction proceeds through a concerted mechanism, leading to the formation of a stable triazole linkage. A variety of cyclooctyne derivatives have been developed with varying reactivity and stability to suit different applications.[13]

Quantitative Data:

SPAAC reactions are generally slower than CuAAC, with second-order rate constants varying significantly depending on the structure of the cyclooctyne.[12][13][14]

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference | | :--- | :--- | :--- | :--- | :--- | | Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 |[12] | | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 |[12] | | Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7 |[12] | | Biarylazacyclooctynone (BARAC) | Benzyl Azide | >1.0 |[13] |

Experimental Protocol: SPAAC Labeling of Live Cells

This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups.

Materials:

-

Mammalian cells cultured in appropriate medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling

-

DBCO-functionalized fluorescent dye

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Flow cytometer or fluorescence microscope for analysis

Procedure:

-

Metabolic Labeling:

-

Culture the cells in their standard growth medium supplemented with 25-50 µM Ac₄ManNAz for 48-72 hours. This will result in the expression of sialic acids bearing azide groups on the cell surface.

-

-

Cell Preparation for Labeling:

-

Gently harvest the cells (e.g., by trypsinization for adherent cells) and wash them twice with cold DPBS.

-

Resuspend the cells in cold DPBS at a density of 1-5 x 10⁶ cells/mL.

-

-

SPAAC Reaction:

-

Add the DBCO-functionalized fluorescent dye to the cell suspension to a final concentration of 10-50 µM.

-

Incubate the cells at 4°C or room temperature for 30-60 minutes, with gentle agitation.

-

-

Washing:

-

Wash the cells three times with cold DPBS to remove unreacted dye.

-

-

Analysis:

-

Resuspend the cells in an appropriate buffer for analysis by flow cytometry or prepare them for imaging by fluorescence microscopy.

-

Troubleshooting:

-

High background: Ensure thorough washing to remove non-specifically bound dye. Reduce the concentration of the DBCO-dye or the incubation time.

-

Low signal: Increase the concentration of Ac₄ManNAz during metabolic labeling or extend the labeling time. Increase the concentration of the DBCO-dye or the incubation time for the SPAAC reaction.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14] While traditionally used in organic synthesis, it has found a niche in bioconjugation, particularly for the modification of peptides and proteins containing halogenated amino acids.[15][16]

Mechanism: The catalytic cycle typically involves a palladium(0) species and, in its classic form, a copper(I) co-catalyst. The reaction proceeds through oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I)), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have been developed to enhance biocompatibility.[16]

Quantitative Data:

Quantitative data for Sonogashira couplings in bioconjugation are less standardized than for click chemistry. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

| Alkyne | Aryl Halide (on peptide) | Catalyst System | Yield | Reference |